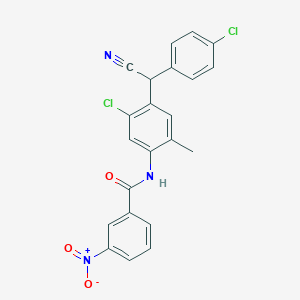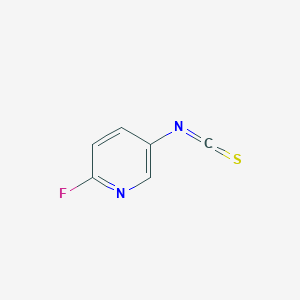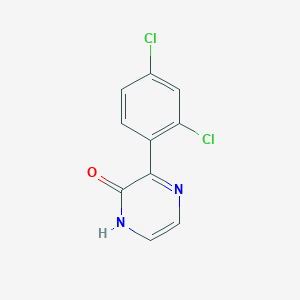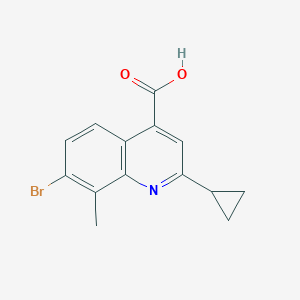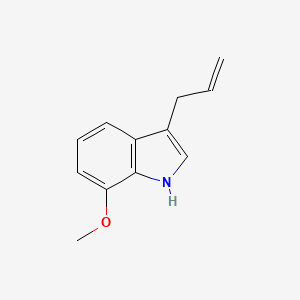
3-Allyl-7-methoxy-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-7-methoxy-1H-indole: is a derivative of the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their wide range of biological activities and are often considered a “privileged scaffold” in drug discovery
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-7-methoxy-1H-indole can be achieved through various methods, including the Fischer indole synthesis and palladium-catalyzed reactions. One common approach involves the use of aryl hydrazines and ketones in a one-pot, three-component Fischer indolisation–N-alkylation sequence . This method is rapid, operationally straightforward, and generally high yielding.
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed Larock indole synthesis and Buchwald–Hartwig amination/C–H activation reactions are examples of methods employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Allyl-7-methoxy-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are typical.
Major Products: The major products formed from these reactions include various substituted indoles, carboxylic acids, and reduced indole derivatives .
Scientific Research Applications
Chemistry: 3-Allyl-7-methoxy-1H-indole is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology: Indole derivatives, including this compound, have shown potential in biological applications such as antimicrobial and anticancer activities. They are investigated for their ability to interact with various biological targets .
Medicine: The compound is studied for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Allyl-7-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with the aryl hydrocarbon receptor, influencing gene expression and cellular responses . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Indole-3-carbaldehyde: A metabolite of dietary L-tryptophan with biological activity.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxylic acid: An oxidation product of indole derivatives.
Uniqueness: 3-Allyl-7-methoxy-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
7-methoxy-3-prop-2-enyl-1H-indole |
InChI |
InChI=1S/C12H13NO/c1-3-5-9-8-13-12-10(9)6-4-7-11(12)14-2/h3-4,6-8,13H,1,5H2,2H3 |
InChI Key |
OVKFLPFQMFNDPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-6-phenylbenzo[h]quinoline](/img/structure/B13702722.png)
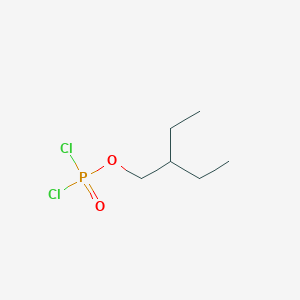
![7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13702737.png)
![1-[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13702742.png)
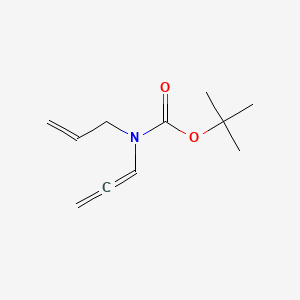
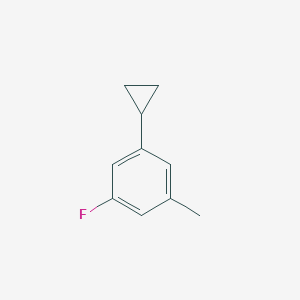
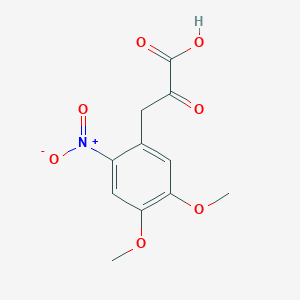
![6-Methoxyimidazo[1,5-a]pyridin-3-amine](/img/structure/B13702768.png)

